6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A
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Overview
Description
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is a derivative of Cyclosporin A, a well-known immunosuppressant drug. This compound is characterized by its unique molecular structure, which includes an acetyloxy group and a dimethyl-6-oxo-L-norleucine moiety. It is primarily used as an intermediate in the synthesis of various Cyclosporin derivatives, which are crucial in the treatment of immune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves several steps, starting from the basic Cyclosporin A structure. The key steps include:
Acetylation: Introduction of the acetyloxy group through acetylation reactions.
Dimethylation: Addition of dimethyl groups to the norleucine moiety.
Oxidation: Formation of the oxo group through controlled oxidation reactions.
These reactions typically require specific catalysts and conditions, such as the use of acetic anhydride for acetylation and dimethyl sulfate for dimethylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation and Dimethylation: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques like crystallization and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to oxo forms.
Reduction: Reduction of oxo groups back to hydroxyl forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halides or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various Cyclosporin derivatives, each with unique properties and potential therapeutic applications .
Scientific Research Applications
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex Cyclosporin derivatives.
Biology: Studied for its effects on cellular processes and immune response.
Medicine: Investigated for its potential in treating immune disorders and as an immunosuppressant.
Industry: Utilized in the production of pharmaceutical compounds and as a research tool in drug development
Mechanism of Action
The mechanism of action of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily targets cyclophilin, a protein involved in immune response regulation.
Pathways: Inhibits the calcineurin pathway, leading to reduced activation of T-cells and suppression of the immune response
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: The parent compound, widely used as an immunosuppressant.
Tacrolimus: Another immunosuppressant with a similar mechanism of action but different molecular structure.
Sirolimus: An immunosuppressant that targets a different pathway (mTOR) but has similar therapeutic applications
Uniqueness
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is unique due to its specific modifications, which enhance its stability and efficacy compared to its parent compound, Cyclosporin A. These modifications allow for more targeted therapeutic applications and potentially reduced side effects .
Properties
CAS No. |
121584-52-9 |
---|---|
Molecular Formula |
C29H53N3O6 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
[(3R,14S)-5-(dimethylamino)-3,15-dimethyl-14-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-1,6,13-trioxohexadecan-4-yl] acetate |
InChI |
InChI=1S/C29H53N3O6/c1-19(2)18-23(30-7)29(37)31-26(20(3)4)24(35)14-12-10-11-13-15-25(36)27(32(8)9)28(38-22(6)34)21(5)16-17-33/h17,19-21,23,26-28,30H,10-16,18H2,1-9H3,(H,31,37)/t21-,23+,26+,27?,28?/m1/s1 |
InChI Key |
DIZXHMGPGJSRNA-CBRXDTHZSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC |
Isomeric SMILES |
C[C@H](CC=O)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC |
Origin of Product |
United States |
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